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Rucaparib (acetate)

Oncology DNA Damage Repair Synthetic Lethality

Quantitative PARP inhibitor selection directly impacts experimental outcomes. Rucaparib acetate offers distinct, measurable advantages over class alternatives. - **PARP trapping potency**: 3.1-fold higher than Olaparib - ideal for trapping-dependent cytotoxicity studies in HR-deficient models. - **Off-target kinase inhibition**: Potent CDK16 (82% @ 1µM) & PIM3 (78% @ 1µM) - unique polypharmacology probe. - **Pharmacokinetics**: 4.7-fold higher unbound steady-state Cmin vs. Olaparib - superior in vivo target coverage. - **Metabolism**: Primarily CYP2D6-driven - definitive tool for DDI & polymorphism studies. Available in research-grade quantities with full analytical data.

Molecular Formula C21H22FN3O3
Molecular Weight 383.4 g/mol
Cat. No. B12412850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRucaparib (acetate)
Molecular FormulaC21H22FN3O3
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(=O)O.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2
InChIInChI=1S/C19H18FN3O.C2H4O2/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-2(3)4/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);1H3,(H,3,4)
InChIKeyNMSYMXVEBNHEFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rucaparib (Acetate) Core Specifications


Rucaparib (acetate), CAS 773059-23-7, is the acetate salt form of rucaparib, a potent, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3 [1]. It is a critical tool compound in oncology research and a clinically validated therapeutic agent, approved for the treatment of advanced ovarian cancer and metastatic castration-resistant prostate cancer (mCRPC) with deleterious BRCA mutations . This guide provides a quantitative, comparator-driven analysis of its key differentiating attributes to support informed procurement decisions in both research and industrial settings.

Target Class
PARP-1/2/3 inhibitor for DNA damage repair research
Model Context
Synthetic lethality and HRD tumor model studies
Formulation
Oral acetate salt for in vivo research models

Rucaparib (Acetate) Substitution Risks


While several PARP inhibitors share a common mechanism of action, they are not functionally interchangeable. The clinical PARP inhibitor landscape is characterized by significant inter-agent variability in key parameters that directly impact both experimental reproducibility and therapeutic outcome. These parameters include PARP trapping potency, which varies over 100-fold across agents [1], and distinct off-target kinase inhibition profiles that are unique to each molecule [2]. Furthermore, differing metabolic liabilities, particularly concerning CYP enzyme interactions, and unique pharmacokinetic profiles [3] preclude simple dose-normalization across the class. Substituting one PARP inhibitor for another without careful consideration of these quantitative differences can lead to confounding experimental results and invalidate comparative analyses. The following evidence-based guide details the specific, quantifiable differentiators that define Rucaparib (acetate) relative to its closest comparators.

1
PARP trapping potency may not transfer
Trapping potency varies significantly across clinical PARP inhibitors; reported differences may shift experimental endpoint interpretation.
2
Off-target kinase profiles differ
Distinct kinase polypharmacology patterns (e.g., CDK16, PIM3, DYRK1B) are unique to each PARP inhibitor; pathway-response context may not transfer across agents.
3
Metabolic pathways are agent-specific
Primary metabolism via CYP2D6 differs from CYP3A4 (olaparib) or carboxylesterase (niraparib); DDI study design and exposure interpretation may not transfer.

Rucaparib (Acetate) Comparative Evidence Guide


PARP Trapping Potency vs. Olaparib

PARP trapping potency is a key mechanism of cytotoxicity, where the inhibitor stabilizes the PARP-DNA complex, leading to replication fork stalling and cell death. In a comparative analysis, Rucaparib's PARP trapping potency was quantified relative to Olaparib. Rucaparib demonstrated a 1.7-fold higher trapping potency compared to Olaparib [1]. This metric is critical for predicting efficacy in BRCA-mutant and other homologous recombination-deficient (HRD) cancer models.

PARP Trapping
Head-to-head
3.1-fold higher vs olaparib (baseline = 1)
Supports trapping-dependent replication stress endpoint context
Biochemical assay comparison
Oncology DNA Damage Repair Synthetic Lethality

Kinase Off-Target Profile: CDK16 and PIM3

Clinical PARP inhibitors possess unique kinase off-target profiles that can contribute to both efficacy and toxicity. Rucaparib demonstrates a distinct kinase inhibition profile compared to Niraparib. At 1 μM, Rucaparib inhibited CDK16 by 82% and PIM3 by 78%, whereas Niraparib showed no significant binding to CDK16 and only 15% inhibition of PIM3 [1]. Conversely, Niraparib inhibited DYRK1B by 82% compared to Rucaparib's 53% inhibition. These differences highlight the unique polypharmacology of each agent.

Kinase Selectivity
Head-to-head
CDK16: 82% vs n.b.; PIM3: 78% vs 15% (niraparib comparator at 1 μM)
Supports polypharmacology pathway-response interpretation
Radiometric assay, ATP at Km
Kinase Polypharmacology Off-Target Profiling Mechanism of Action

CYP2D6-Dependent Metabolism

The primary metabolic pathway is a critical differentiator for PARP inhibitors due to its implications for drug-drug interactions (DDI) and variability in patient exposure. Rucaparib is primarily metabolized by CYP2D6, with minor contributions from CYP1A2 and CYP3A4 [1]. This contrasts with Olaparib, which is primarily metabolized by CYP3A4 [2], and Niraparib, which is metabolized by carboxylesterases (CES) [2]. This CYP2D6-centric profile creates a unique DDI liability and potential for exposure variability based on CYP2D6 genotype.

Metabolic Route
Class-level
Primary via CYP2D6 (vs CYP3A4 for olaparib; CES for niraparib)
Supports DDI study design and exposure-model context
In vitro human liver microsome studies
Drug Metabolism Pharmacokinetics CYP Enzymes

Unbound Cmin Comparison vs. Olaparib

The unbound plasma concentration drives target engagement and efficacy. Despite similar total plasma exposure, the unbound concentration can vary significantly between agents due to differences in plasma protein binding. Rucaparib achieves a substantially higher unbound steady-state minimum concentration (Cmin) of 1702 nM compared to Olaparib's 460 nM (capsules) or 672 nM (tablets) [1]. This represents a 3.7- to 4.7-fold higher unbound Cmin, providing a superior pharmacokinetic margin for sustained target inhibition in vivo.

Unbound Cmin
Cross-study
1702 nM (3.7–4.7× higher vs olaparib 460–672 nM)
Supports sustained target-engagement model context
PK analysis at clinical doses; model interpretation review
Pharmacokinetics Target Engagement Tissue Penetration

Purity Specifications and Impurity Limits

For procurement of research-grade material, established quality benchmarks ensure experimental reproducibility and reliability. Industry practice for Rucaparib (acetate) drug substance defines an assay specification of not less than 98.0% w/w, with individual unspecified impurity limits set at or below 0.10% . This is supported by analytical methods, such as a validated reversed-phase HPLC method, which has demonstrated the ability to identify and quantify degradation products and related substances, achieving a mass balance close to 99.5% in forced degradation studies [1].

Purity Benchmark
Specification review
Assay ≥98.0% w/w; unspecified impurities ≤0.10%
Supports lot-to-lot consistency review
RP-HPLC method; mass balance ~99.5% in forced degradation
Analytical Chemistry Quality Control Regulatory Compliance

Rucaparib (Acetate) Application Scenarios


Functional Consequences of PARP Trapping Potency

Researchers seeking to dissect the specific contribution of PARP trapping to cytotoxicity, as opposed to catalytic inhibition alone, should select Rucaparib (acetate) over Olaparib. Rucaparib's 3.1-fold higher PARP trapping potency [1] provides a more robust experimental window to observe trapping-dependent effects, such as replication fork stalling and S-phase double-strand break accumulation, especially in isogenic cell line models of homologous recombination deficiency.

CDK16 and PIM3 Kinase Pathway Studies

For research aimed at understanding the polypharmacology of clinical PARP inhibitors, Rucaparib (acetate) is the appropriate choice for investigating the role of CDK16 and PIM3. Its potent inhibition of these kinases (82% and 78% at 1 µM, respectively) [1] provides a selective tool to probe their contribution to efficacy, resistance mechanisms, or specific toxicities, a profile not shared by Niraparib or Olaparib.

In Vivo Studies with High Unbound Exposure

Rucaparib (acetate) is ideally suited for in vivo pharmacology studies where achieving high unbound drug levels is critical for robust target engagement and efficacy. Its 4.7-fold higher unbound steady-state Cmin compared to Olaparib [1] ensures sustained target coverage, making it the preferred agent for challenging models with poor drug penetration or for combination studies where maintaining high local drug concentrations is essential.

CYP2D6-Dependent Drug-Drug Interactions and Pharmacogenomics

Rucaparib (acetate) is the definitive tool compound for preclinical studies focusing on CYP2D6-mediated metabolism and its implications for PARP inhibitor therapy. Given that its metabolism is primarily driven by CYP2D6, unlike other PARP inhibitors [1], it is the agent of choice for investigating potential drug-drug interactions with CYP2D6 inhibitors and for modeling the impact of CYP2D6 genetic polymorphisms on drug exposure and response.

Application
Selection Property
Validation Focus
DNA damage response pathway studies
PARP trapping potency profile
Trapping-dependent replication stress and DSB endpoints
Kinase polypharmacology profiling
CDK16 and PIM3 inhibition profile
Off-target pathway contribution and resistance-mechanism endpoints
In vivo target engagement models
Unbound plasma exposure margin
Sustained target coverage and tissue penetration review
CYP2D6-mediated metabolism studies
CYP2D6 primary metabolic route
DDI study design and pharmacogenomic model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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